Selective Cytotoxicity vs. Broad-Spectrum Rocaglamides
Rocagloic acid exhibits narrow-spectrum selective cytotoxicity against the NCI-H187 human small-cell lung cancer cell line with an ED50 of 0.036 ng/mL, while being inactive against KB (oral human epidermoid carcinoma) and BC (human breast cancer) cells [1]. In contrast, methyl rocaglate (the methyl ester congener) and the acetylated derivatives 1-O-acetylrocaglaol and 1-O-acetylmethyl rocaglate demonstrated potent cytotoxic activity across a broader panel of human cancer cell lines in the same phytochemical investigation [2]. This selectivity profile distinguishes rocagloic acid as a cell line-specific tool compound rather than a broad-spectrum cytotoxic agent.
| Evidence Dimension | Cytotoxic potency and selectivity across human cancer cell lines |
|---|---|
| Target Compound Data | NCI-H187 ED50 = 0.036 ng/mL; KB cells = inactive; BC cells = inactive |
| Comparator Or Baseline | Methyl rocaglate, 1-O-acetylrocaglaol, 1-O-acetylmethyl rocaglate (all exhibited potent activity across a human cancer cell panel) |
| Quantified Difference | Rocagloic acid displays single-cell-line selectivity, whereas comparators exhibit multi-cell-line potent cytotoxicity |
| Conditions | In vitro cytotoxicity assays; NCI-H187 (small-cell lung cancer), KB (oral epidermoid carcinoma), BC (breast cancer) cell lines |
Why This Matters
Researchers requiring a flavagline with narrow-spectrum rather than broad-spectrum cytotoxicity for target validation or cell line-specific mechanistic studies should prioritize rocagloic acid over broader-acting analogs like methyl rocaglate.
- [1] Parinuch Chumkaew, et al. Potent Cytotoxic Rocaglamide Derivatives From the Fruits of Amoora Cucullata. Chem Pharm Bull (Tokyo). 2006 Sep;54(9):1344-6. View Source
- [2] Rivero-Cruz JF, et al. Cytotoxic constituents of the twigs and leaves of Aglaia rubiginosa. J Nat Prod. 2004 Mar;67(3):343-7. View Source
